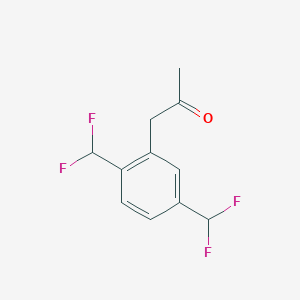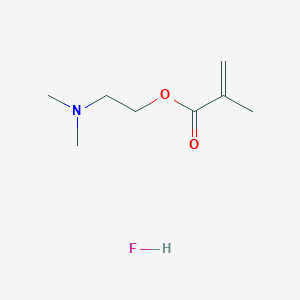![molecular formula C14H19BrO B14070439 1-[(6-Bromohexyl)oxy]-4-ethenylbenzene CAS No. 101829-66-7](/img/structure/B14070439.png)
1-[(6-Bromohexyl)oxy]-4-ethenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- is an organic compound with the molecular formula C14H19BrO. This compound is characterized by a benzene ring substituted with a 6-bromohexyl group and an ethenyl group. It is a versatile compound used in various fields of scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 6-bromohexanol, and ethenyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent used is tetrahydrofuran (THF).
Catalysts: A base such as potassium carbonate (K2CO3) is used to deprotonate the alcohol group in 6-bromohexanol, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 6-bromohexanol reacts with benzene in the presence of a phase transfer catalyst to form the intermediate compound. This intermediate is then reacted with ethenyl bromide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and maintain consistent reaction conditions.
Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 6-bromohexyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can undergo oxidation to form epoxides or diols.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium thiolate (NaSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) is used for dihydroxylation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the ethenyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.
Oxidation Products: Epoxides and diols are the major products formed from oxidation reactions.
Reduction Products: Ethyl derivatives are the primary products formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- can be compared with other similar compounds such as:
Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-: This compound has a nitro group instead of an ethenyl group, which significantly alters its chemical reactivity and applications.
Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-: The presence of an iodine atom instead of an ethenyl group changes its reactivity, particularly in substitution reactions.
[(6-bromohexyl)oxy]benzene: This compound lacks the ethenyl group, making it less versatile in terms of chemical modifications and applications.
The uniqueness of Benzene, 1-[(6-bromohexyl)oxy]-4-ethenyl- lies in its combination of the 6-bromohexyl and ethenyl groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
101829-66-7 |
|---|---|
Molekularformel |
C14H19BrO |
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
1-(6-bromohexoxy)-4-ethenylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-2-13-7-9-14(10-8-13)16-12-6-4-3-5-11-15/h2,7-10H,1,3-6,11-12H2 |
InChI-Schlüssel |
YEVQVDWQROIEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
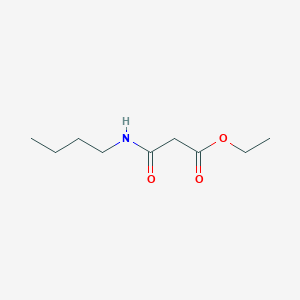
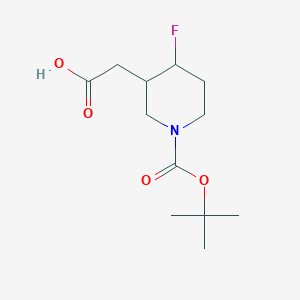
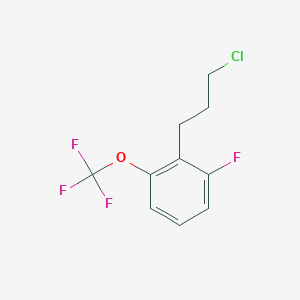
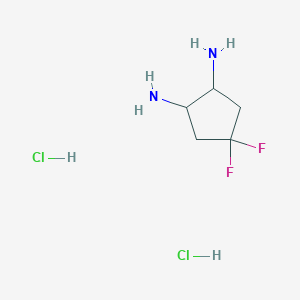
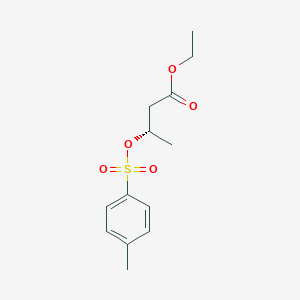
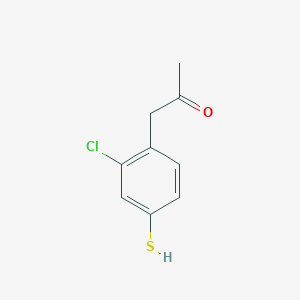
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)

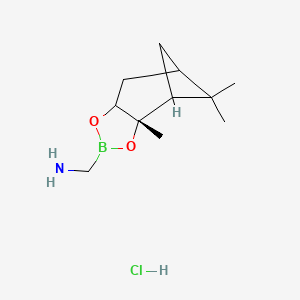
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)

